molecular formula C32H62O11S B1587736 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 87019-34-9

2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No. B1587736
CAS RN: 87019-34-9
M. Wt: 654.9 g/mol
InChI Key: XUKCZBPRMWBCAV-UHFFFAOYSA-N
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Description

2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a useful research compound. Its molecular formula is C32H62O11S and its molecular weight is 654.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

Research has explored the synthesis of oligomers containing hydroxyimino groups, which involve the preparation of compounds through co-oligomerization processes and further modification via nitrosation and oximation reactions. Such studies demonstrate the versatility of chemical reactions in modifying and creating complex molecules with potential applications in materials science and pharmacology (Yukimasa et al., 1977).

Molecular Structure and Design

The structural analysis of complex molecules, such as the study on caged bicyclic phosphorus compounds, reveals insights into the molecular conformation and reactivity. These studies are crucial for the development of new materials and the understanding of chemical interactions at the molecular level (Li Yu-gui et al., 1988).

Material Science and Polymer Chemistry

Research into the chemical crosslinking of polyurethane materials derived from copoly(PPO-THF) triols highlights the impact of chemical structure on the mechanical properties of materials. Such studies are fundamental for the development of new materials with tailored properties for specific applications, such as in medical devices, textiles, and engineering (Ye Liu et al., 1998).

Bio-based Polymers

The synthesis and characterization of polyurethane networks from fatty-acid-based aromatic triols demonstrate the potential of renewable resources in producing biobased polymers. This research contributes to the development of sustainable materials with applications ranging from biomedicine to industrial manufacturing (Lligadas et al., 2007).

Computational Studies and Molecular Dynamics

Computational studies on the role of specific compounds in the regulation of blood glucose levels illustrate the application of molecular modeling and simulation in understanding the biological activity of molecules. This research approach aids in the identification of potential therapeutic agents and the elucidation of their mechanisms of action (Muthusamy & Krishnasamy, 2016).

properties

IUPAC Name

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H62O11S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-44-20-18-40-31-29(39)27(37)30(24(22-34)42-31)43-32-28(38)26(36)25(35)23(21-33)41-32/h23-39H,2-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKCZBPRMWBCAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCSCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H62O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400373
Record name AC1N4KO1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

654.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

CAS RN

87019-34-9
Record name AC1N4KO1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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